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Compound of Interest

Compound Name: 2-Aminoquinoxalin-6-ol

Cat. No.: B15072179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its presence in a multitude of biologically active compounds.[1] This guide

delves into the technical aspects of 2-Aminoquinoxalin-6-ol, a specific derivative of this

important class of heterocyclic compounds. While direct experimental data for this exact

molecule is limited in publicly accessible literature, this document provides a comprehensive

overview based on closely related analogs and the broader quinoxaline family to inform

research and development efforts. Quinoxaline derivatives have demonstrated a wide array of

pharmacological activities, including roles as anticancer, antimicrobial, antiviral, and anti-

inflammatory agents.[2][3]

Chemical Identity and Structure
A definitive CAS number for 2-Aminoquinoxalin-6-ol could not be located in the available

chemical databases. However, the fundamental building blocks of this molecule are well-

characterized. Below are the details for the parent structures, Quinoxalin-6-ol and 6-

Aminoquinoxaline, along with the putative structure of the title compound.

Putative Chemical Structure of 2-Aminoquinoxalin-6-ol:

Table 1: Physicochemical Properties of Related Quinoxaline Compounds
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Compound
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Appearance
Melting
Point (°C)

Quinoxalin-6-

ol
7467-91-6 C₈H₆N₂O 146.15 Solid Not available

6-

Aminoquinox

aline

6298-37-9 C₈H₇N₃ 145.16

Light yellow

to Brown

powder/cryst

al

157.0 - 161.0

[Sources:[4][5][6][7]]

Synthetic Approaches to Substituted Quinoxalines
The synthesis of quinoxaline derivatives is well-established, with the most common and

versatile method being the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl

compound.[8] While a specific protocol for 2-Aminoquinoxalin-6-ol is not documented, a

general procedure for a related compound can be adapted. For instance, the synthesis of 6-

aminoquinoxaline from 6-nitroquinoxaline provides a relevant example of introducing an amino

group.[7]

General Experimental Protocol: Synthesis of 6-
Aminoquinoxaline
A representative protocol for the synthesis of 6-aminoquinoxaline involves the reduction of a

nitro-substituted precursor.[7]

Materials:

6-Nitroquinoxaline

Methanol

10% Palladium on carbon (Pd/C)

Hydrogen gas (H₂)
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Celite or diatomaceous earth

Procedure:

Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL).

Add 10% palladium on carbon (50 mg) to the solution.

Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 4 hours.

Monitor the reaction completion using thin-layer chromatography (TLC).

Upon completion, remove the catalyst by filtration through a pad of Celite.

Evaporate the solvent from the filtrate under reduced pressure.

The resulting residue can be further purified by silica column chromatography to yield 6-

aminoquinoxaline.[7]

To synthesize 2-Aminoquinoxalin-6-ol, a plausible route would involve starting with a suitably

substituted o-phenylenediamine, such as 1,2-diamino-4-hydroxybenzene, and reacting it with a

glyoxal derivative that would introduce the amino group at the 2-position of the resulting

quinoxaline ring. The precise conditions would require experimental optimization.

General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization

of quinoxaline derivatives.
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General Workflow for Quinoxaline Synthesis and Evaluation

Starting Materials
(o-phenylenediamine, dicarbonyl compound)

Condensation Reaction

Solvent, Catalyst

Purification
(Crystallization/Chromatography)

Structural Characterization
(NMR, MS, IR)

Biological Screening
(e.g., in vitro assays)

Click to download full resolution via product page

Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Biological Activity of Quinoxaline Derivatives
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities.[3] Their

therapeutic potential spans various diseases, largely attributed to their ability to interact with a

range of biological targets.

Table 2: Overview of Reported Biological Activities of Quinoxaline Derivatives
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Biological Activity Description

Anticancer

Quinoxaline-based compounds have shown

potent activity against various cancer cell lines.

Some derivatives act as dual inhibitors of the

PI3K and mTOR signaling pathways, which are

crucial for cancer cell growth and survival.[9]

Antimicrobial

Several quinoxaline derivatives exhibit

significant antibacterial and antifungal

properties.[2]

Antiviral

Certain quinoxaline compounds have been

identified as inhibitors of viral replication,

including activity against respiratory pathogens.

[10]

Anti-inflammatory

Some derivatives have demonstrated anti-

inflammatory effects, potentially through the

inhibition of enzymes like lipoxygenase (LOX).

[11]

Kinase Inhibition

The quinoxaline scaffold is a common feature in

kinase inhibitors, targeting enzymes like Pim-1/2

kinases and apoptosis signal-regulated kinase 1

(ASK1).[12][13]

Quantitative Data for Representative Quinoxaline
Derivatives
While specific IC₅₀ values for 2-Aminoquinoxalin-6-ol are not available, the following table

presents data for other quinoxaline derivatives to illustrate the potential potency of this

chemical class.

Table 3: Selected In Vitro Activities of Quinoxaline Derivatives
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Compound Target/Cell Line Activity (IC₅₀) Reference

Quinoxaline-2-

carboxylic acid

derivative

Pim-1 Kinase 74 nM [12]

Bisfuranylquinoxalineu

rea analog (7c)

HCT-116 (Colon

Cancer)
Low micromolar [1]

Dibromo substituted

quinoxaline (26e)
ASK1 30.17 nM [13]

Tetrazolo[1,5-

a]quinoxaline

derivative

A549 (Lung Cancer)
More potent than

doxorubicin
[2]

Signaling Pathways Modulated by Quinoxaline
Derivatives
A significant aspect of the anticancer activity of quinoxaline derivatives is their ability to

modulate key cellular signaling pathways. One of the most notable is the PI3K/mTOR pathway,

which is frequently dysregulated in cancer.[9]

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

Quinoxaline derivatives, such as PX866 and PKI587, have been identified as dual inhibitors of

PI3K and mTOR, making them attractive candidates for cancer therapy.[9] By blocking these

key signaling nodes, these compounds can effectively inhibit tumor growth.

PI3K/mTOR Signaling Pathway
The diagram below illustrates the PI3K/mTOR signaling pathway and the putative points of

inhibition by quinoxaline derivatives.
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PI3K/mTOR Signaling Pathway and Quinoxaline Inhibition
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Caption: PI3K/mTOR pathway with points of inhibition by quinoxaline derivatives.
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Conclusion
2-Aminoquinoxalin-6-ol belongs to the versatile quinoxaline family of heterocyclic

compounds, which holds significant promise in the field of drug discovery. Although specific

experimental data for this particular derivative is not readily available, the extensive research

on related analogs provides a strong foundation for future investigations. The established

synthetic routes, coupled with the known broad-spectrum biological activities and the potential

to modulate critical signaling pathways like PI3K/mTOR, underscore the therapeutic potential of

this class of molecules. Further research into the synthesis and biological evaluation of 2-
Aminoquinoxalin-6-ol is warranted to fully elucidate its potential as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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